Cas no 2171847-66-6 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid)

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1506471
- 4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid
- 2171847-66-6
- 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid
-
- インチ: 1S/C26H30N2O6/c1-3-16(23(29)28-22-14-33-15-26(22,2)24(30)31)12-27-25(32)34-13-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,3,12-15H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: UWEGFJYFYHBLND-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(C(=O)O)(C)C1)NC(C(CC)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 466.21038668g/mol
- どういたいしつりょう: 466.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 738
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 114Ų
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1506471-1.0g |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid |
2171847-66-6 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1506471-10.0g |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid |
2171847-66-6 | 10g |
$14487.0 | 2023-05-26 | ||
Enamine | EN300-1506471-2.5g |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid |
2171847-66-6 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1506471-0.1g |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid |
2171847-66-6 | 0.1g |
$2963.0 | 2023-05-26 | ||
Enamine | EN300-1506471-100mg |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid |
2171847-66-6 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1506471-50mg |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid |
2171847-66-6 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1506471-2500mg |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid |
2171847-66-6 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1506471-0.05g |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid |
2171847-66-6 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1506471-0.5g |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid |
2171847-66-6 | 0.5g |
$3233.0 | 2023-05-26 | ||
Enamine | EN300-1506471-1000mg |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid |
2171847-66-6 | 1000mg |
$3368.0 | 2023-09-27 |
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid 関連文献
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
3. Back matter
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acidに関する追加情報
Introduction to 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic Acid (CAS No. 2171847-66-6)
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid, identified by its CAS number 2171847-66-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising properties for use in drug development, particularly in the synthesis of novel therapeutic agents. The structural complexity of this molecule, characterized by its intricate arrangement of functional groups, makes it a subject of intense study among researchers aiming to uncover new pharmacological applications.
The molecular structure of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid incorporates several key features that contribute to its potential biological activity. The presence of a fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy, as this moiety is widely used in peptide synthesis and has been shown to enhance the stability and solubility of peptide-based drugs. Additionally, the amide and oxolane rings introduce rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability. These structural elements collectively contribute to the compound's suitability for further development as a pharmacological agent.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid has emerged as a promising candidate in this context due to its unique chemical properties. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory responses and cancer progression. These findings have prompted further investigation into its potential therapeutic applications.
The synthesis of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves the careful manipulation of various functional groups, including the introduction of the Fmoc moiety and the formation of the oxolane ring. Researchers have employed advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, to achieve high yields and purity levels. These synthetic advancements not only highlight the compound's complexity but also demonstrate the growing capabilities of modern chemical synthesis.
The pharmacological potential of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid has been explored through both in vitro and in vivo studies. In vitro experiments have revealed that this compound interacts with specific biological targets, leading to modulatory effects on cellular processes. For instance, it has been observed to inhibit the activity of certain kinases, which are key players in signal transduction pathways associated with cancer and inflammation. These findings have laid the groundwork for further preclinical studies to evaluate its safety and efficacy.
In vivo studies have provided additional insights into the pharmacological profile of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid. Animal models have demonstrated that this compound can effectively penetrate biological barriers and reach target sites within the body. Moreover, preliminary toxicity studies have shown that it exhibits low systemic toxicity at relevant doses, suggesting its potential for safe clinical use. These results are encouraging and warrant further investigation into its therapeutic applications.
The development of novel drug candidates often involves collaboration between chemists, biologists, and clinicians. The case of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid exemplifies this interdisciplinary approach. Chemists have played a crucial role in designing and synthesizing the compound, while biologists have conducted extensive testing to evaluate its biological activity. Clinicians have provided insights into potential therapeutic applications based on their understanding of disease mechanisms. This collaborative effort is essential for translating laboratory discoveries into effective treatments for patients.
The future prospects for 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic indications. Advances in computational chemistry and molecular modeling are expected to play a significant role in this process by providing detailed insights into drug-target interactions. Additionally, novel synthetic methodologies may enable the production of derivatives with enhanced efficacy and reduced side effects.
In conclusion, 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid (CAS No. 2171847-66) is a structurally complex organic compound with significant potential in pharmaceutical applications. Its unique chemical properties, coupled with promising preliminary biological data, make it an attractive candidate for further development as a therapeutic agent. As research continues to uncover new insights into its pharmacological profile, this compound is poised to contribute to advancements in drug discovery and development.
2171847-66-6 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid) 関連製品
- 1803561-68-3(8-oxa-4-azaspiro[2.6]nonane hydrochloride)
- 898783-15-8(2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone)
- 2227825-20-7(rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1892745-81-1(1H-Pyrazole-4-carboxylic acid, 3-cyclobutyl-1-ethyl-)
- 68353-27-5(hydrochloride)
- 93368-76-4(2-(azidomethyl)-1,3,5-trimethylbenzene)
- 1013820-58-0(3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)
- 2172017-62-6(4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylbutanoic acid)
- 171350-18-8(methyl 2-1-(2-bromophenyl)cyclopropyl-2-hydroxyacetate)
- 1251671-64-3(N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide)




